molecular formula C22H27FN2O3S B11233883 1-[(4-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B11233883
M. Wt: 418.5 g/mol
InChI Key: YSYYBPFAIRHJNZ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a methanesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce the fluorophenyl group onto the piperidine ring.

    Sulfonylation reactions:

    Amidation reactions: These reactions are used to form the carboxamide group, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methanesulfonyl group can modulate the compound’s reactivity. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Chlorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-[(4-Bromophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.

Properties

Molecular Formula

C22H27FN2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27FN2O3S/c1-16(2)20-7-3-4-8-21(20)24-22(26)18-6-5-13-25(14-18)29(27,28)15-17-9-11-19(23)12-10-17/h3-4,7-12,16,18H,5-6,13-15H2,1-2H3,(H,24,26)

InChI Key

YSYYBPFAIRHJNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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